Ethyl 2-{[3-cyano-6-cyclopropyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}propanoate
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Overview
Description
Ethyl 2-{[3-cyano-6-cyclopropyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}propanoate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a pyridine ring substituted with cyano, cyclopropyl, and trifluoromethyl groups, along with a sulfanyl propanoate ester moiety. Its intricate structure makes it a subject of interest in synthetic organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-{[3-cyano-6-cyclopropyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}propanoate typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Formation of the Pyridine Core: The pyridine ring is synthesized through a series of reactions starting from readily available precursors. For instance, cyclopropyl and trifluoromethyl groups can be introduced via cyclopropanation and trifluoromethylation reactions, respectively.
Introduction of the Cyano Group: The cyano group is often introduced through nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Formation of the Sulfanyl Propanoate Ester: The final step involves the reaction of the pyridine derivative with ethyl 2-bromo propanoate in the presence of a base like potassium carbonate to form the desired ester.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The trifluoromethyl and cyano groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or reduced derivatives of the cyano group.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-{[3-cyano-6-cyclopropyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}propanoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding in biological systems.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-{[3-cyano-6-cyclopropyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}propanoate depends on its interaction with molecular targets. The cyano and trifluoromethyl groups can enhance binding affinity to certain enzymes or receptors, while the sulfanyl group can participate in redox reactions. These interactions can modulate biological pathways, making the compound useful in drug discovery and development.
Comparison with Similar Compounds
Ethyl 2-{[3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}propanoate: Lacks the cyclopropyl group, which may affect its binding properties and reactivity.
Ethyl 2-{[3-cyano-6-cyclopropyl-2-pyridinyl]sulfanyl}propanoate: Lacks the trifluoromethyl group, potentially altering its chemical and biological activity.
Ethyl 2-{[3-cyano-6-cyclopropyl-4-(methyl)-2-pyridinyl]sulfanyl}propanoate: Substitutes the trifluoromethyl group with a methyl group, which can significantly change its properties.
Uniqueness: The presence of the trifluoromethyl group in Ethyl 2-{[3-cyano-6-cyclopropyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}propanoate imparts unique electronic properties, enhancing its stability and reactivity. The combination of cyano, cyclopropyl, and trifluoromethyl groups makes it a versatile compound for various applications, distinguishing it from similar molecules.
Properties
IUPAC Name |
ethyl 2-[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O2S/c1-3-22-14(21)8(2)23-13-10(7-19)11(15(16,17)18)6-12(20-13)9-4-5-9/h6,8-9H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVSEDPBPVSJSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=C(C(=CC(=N1)C2CC2)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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